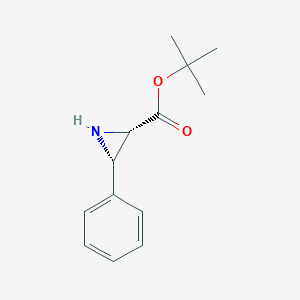

trans-Tert-butyl 3-phenylaziridine-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

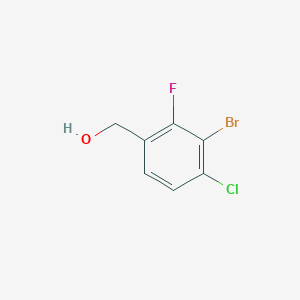

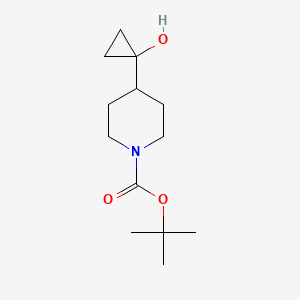

“trans-Tert-butyl 3-phenylaziridine-2-carboxylate” is a chemical compound with the empirical formula C13H17NO2 . It has a molecular weight of 219.28 . This compound is typically sold in solid form .

Molecular Structure Analysis

The SMILES string representation of this compound isO=C(OC(C)(C)C)[C@H]1N[C@@H]1C2=CC=CC=C2 . This provides a text-based representation of the compound’s structure.

科学的研究の応用

Enantioselective Synthesis and Cyclization

- Enantioselective Nitrile Anion Cyclization : A practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization strategy was described. This method achieved high yields and enantioselectivity for the synthesis of chiral pyrrolidine derivatives from chlorohydrin substrates, showcasing the utility of trans-Tert-butyl 3-phenylaziridine-2-carboxylate derivatives in the enantioselective synthesis of complex nitrogen-containing heterocycles (Chung et al., 2005).

Stereoselective Syntheses

- Stereoselective Syntheses of Substituted tert-Butyl 3-Allyl-4-hydroxypiperidine-1-carboxylate : This research demonstrated the stereoselective synthesis of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives. The process utilized L-selectride for the stereoselective reduction to produce cis isomers, which upon Mitsunobu reaction and hydrolysis, yielded trans isomers, highlighting the synthetic versatility of tert-butyl aziridine-2-carboxylate derivatives in creating complex piperidine structures (Boev et al., 2015).

Novel Synthetic Methodologies

- Synthesis of cis-2-Fluorocyclopropane-1-Carboxylic Acid : A novel synthetic route was developed from tert-butyl acrylate to cis-2-fluorocyclopropane-1-carboxylic acid, involving the formation of cis-2-phenylsulfinylcyclopropanecarboxylate, showcasing the application of tert-butyl carboxylate derivatives in the synthesis of fluorinated cyclopropane derivatives, a valuable scaffold in medicinal chemistry (Toyota et al., 1996).

Chiral Auxiliary and Amino Acid Synthesis

- Use of (S)-N-tert-Butoxycarbonylaziridine-2-Carboxylate Derivatives for α-Amino Acid Synthesis : Demonstrated the synthesis of protected α-amino acids using (S)-tert-butyl-N-tert-butoxycarbonylaziridine-2-carboxylate and (S)-tert-butyl-N-tert-butoxycarbonylaziridine-2-carboxamide, reacting with copper-catalyzed Grignard reagents. This highlights the role of tert-butyl aziridine-2-carboxylate derivatives in the synthesis of α-amino acids, crucial building blocks in peptide synthesis (Baldwin et al., 1996).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 . It’s important to handle this compound with care and follow all safety protocols.

特性

IUPAC Name |

tert-butyl (2S,3R)-3-phenylaziridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)11-10(14-11)9-7-5-4-6-8-9/h4-8,10-11,14H,1-3H3/t10-,11+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJENAWGNJMLOIZ-MNOVXSKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1C(N1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1[C@H](N1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile](/img/structure/B1380452.png)

![4-[4-(3-Bromopropoxy)phenyl]benzonitrile](/img/structure/B1380460.png)

![4-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B1380464.png)